molecular formula C26H31N7O2S B13892679 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13892679
M. Wt: 505.6 g/mol
InChI Key: NMPHPCHWICCWQP-UHFFFAOYSA-N
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Description

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as the piperidine and pyrazole rings, further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazole ring: This step often involves the use of pyrazole derivatives and suitable coupling reagents.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the various fragments together under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-(1-Methylpiperidin-4-yl)ethan-1-ol
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

Compared to these similar compounds, 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide stands out due to its complex structure and the presence of multiple functional groups. This complexity enhances its potential for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C26H31N7O2S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H31N7O2S/c1-15(2)35-20-13-17(16-8-11-32(3)12-9-16)5-6-18(20)30-26-28-14-21-23(31-26)22(24(36-21)25(27)34)19-7-10-29-33(19)4/h5-7,10,13-16H,8-9,11-12H2,1-4H3,(H2,27,34)(H,28,30,31)

InChI Key

NMPHPCHWICCWQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=NN5C

Origin of Product

United States

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